molecular formula C20H26N2O2 B1437467 N-(4-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide CAS No. 1020055-84-8

N-(4-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide

Cat. No. B1437467
M. Wt: 326.4 g/mol
InChI Key: TVIMTIYODGBDLM-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide (hereafter referred to as 4-AMP-2-PPA) is a novel compound that has recently been synthesized for a variety of scientific research applications. It is a derivative of the amino acid phenylalanine and is structurally similar to other known compounds such as amphetamine and phenethylamine. 4-AMP-2-PPA has been studied in both biochemical and physiological experiments and has been found to possess a variety of unique properties that make it an attractive candidate for further research.

Scientific Research Applications

Catalytic Synthesis

N-(2-Hydroxyphenyl)acetamide, a compound structurally related to the chemical , has been identified as an intermediate for the complete natural synthesis of antimalarial drugs. In a study, chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide was carried out using Novozym 435 as a catalyst. This process was optimized for various parameters including acyl donors, speed of agitation, solvent, catalyst loading, mole ratio, and temperature, highlighting its potential in catalytic synthesis applications (Magadum & Yadav, 2018).

Structural and Molecular Studies

A series of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides were synthesized and characterized using various spectroscopic techniques. These studies included FAB mass spectrometry, IR, and NMR spectroscopy. The formation of intra- and intermolecular hydrogen bonds in these compounds was evidenced through variable temperature NMR experiments, offering insights into their structural and electronic behavior (Romero & Margarita, 2008).

Biological Activity Studies

Various derivatives of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl)ethyl)-2-phenoxyacetamide have been synthesized and assessed for biological activities such as cytotoxicity, anti-inflammatory, analgesic, and antipyretic effects. These compounds, containing a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus, were found to possess activities comparable with standard drugs, indicating their potential in pharmaceutical applications (Rani, Pal, Hegde, & Hashim, 2016).

Synthesis of Polymer Carriers for Biological Agents

Water-soluble poly(aminoaryloxy-methylamino phosphazene) has been synthesized and investigated as a polymeric carrier species for the covalent attachment of biologically active agents. This research highlights the potential application of such compounds in delivering biological agents, expanding their use in medical and pharmaceutical sciences (Gwon, 2001).

properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-5-20(3,4)15-6-9-17(10-7-15)24-13-19(23)22-18-11-8-16(21)12-14(18)2/h6-12H,5,13,21H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIMTIYODGBDLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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